molecular formula C10H10ClN3 B1627006 1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole CAS No. 906352-63-4

1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole

Cat. No.: B1627006
CAS No.: 906352-63-4
M. Wt: 207.66 g/mol
InChI Key: GQAZPVBEJWITCM-UHFFFAOYSA-N
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Description

1-[2-(Chloromethyl)benzyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole typically involves the chloromethylation of benzyl derivatives followed by cyclization with triazole precursors. One common method involves the reaction of 2-(chloromethyl)benzyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc iodide or other Lewis acids may be employed to facilitate the chloromethylation step .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Chloromethyl)benzyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Major Products:

  • Substitution reactions yield various substituted triazole derivatives.
  • Oxidation reactions yield benzaldehyde or benzoic acid derivatives.
  • Reduction reactions yield dihydrotriazole derivatives.

Scientific Research Applications

1-[2-(Chloromethyl)benzyl]-1H-1,2,4-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antifungal or antibacterial effects . The chloromethyl group can also form covalent bonds with nucleophilic sites in proteins, enhancing its bioactivity.

Comparison with Similar Compounds

Uniqueness: 1-[2-(Chloromethyl)benzyl]-1H-1,2,4-triazole is unique due to the presence of both the chloromethyl and triazole moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[2-(chloromethyl)phenyl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-5-9-3-1-2-4-10(9)6-14-8-12-7-13-14/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAZPVBEJWITCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594574
Record name 1-{[2-(Chloromethyl)phenyl]methyl}-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-63-4
Record name 1-{[2-(Chloromethyl)phenyl]methyl}-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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